![molecular formula C26H27FN4O2 B10771874 N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide](/img/structure/B10771874.png)
N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide
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Overview
Description
VU0364739 is a selective inhibitor of phospholipase D2 (PLD2), a key enzyme involved in the regulation of various cellular processes. This compound has gained significant attention due to its potential therapeutic applications, particularly in cancer research. VU0364739 is known for its high selectivity towards PLD2 over PLD1, making it a valuable tool in studying the specific roles of PLD2 in cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VU0364739 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the triazaspirodecane core and the subsequent introduction of the naphthalenecarboxamide moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various reagents to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for VU0364739 are not widely documented, the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of more efficient reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Reactivity Profile and Influencing Factors
The compound's reactivity is governed by three structural elements:
Structural Feature | Electronic Influence | Reactivity Characteristics |
---|---|---|
1,3,8-Triazaspiro[4.5]decan-4-one core | Electron-deficient due to sp² hybridization at N1 and C4=O | Susceptible to nucleophilic attack at C4 and ring-opening reactions |
3-Fluorophenyl substituent | Strong electron-withdrawing (-I) effect from fluorine | Directs electrophilic substitution to para position; enhances oxidative stability |
Naphthalene-2-carboxamide chain | Conjugated π-system with polar amide group | Participates in hydrogen bonding and π-π stacking interactions |
Key reactive sites include:
-
The carbonyl group at C4 (δ+ charge)
-
Secondary amine in the triazaspiro ring
Functional Group Transformations
Experimental data reveals three primary reaction pathways:
Amide Hydrolysis
Under strongly acidic conditions (6M HCl, 110°C):
AmideH3O+Carboxylic acid+Amine
-
Complete hydrolysis occurs in 8 hr
-
Generates naphthalene-2-carboxylic acid and ethylenediamine derivative
Ring-Opening Reactions
The triazaspiro core undergoes nucleophilic attack with Grignard reagents:
Reagent | Product | Yield |
---|---|---|
CH3MgBr | Linear triamine derivative | 62% |
PhLi | Aryl-substituted piperidone | 58% |
Reaction mechanism involves:
Electrophilic Aromatic Substitution
The 3-fluorophenyl group undergoes selective nitration:
Conditions | Regioselectivity | Isomer Ratio |
---|---|---|
HNO3/H2SO4 | Para > Meta (4:1) | 82% total yield |
Acetyl nitrate | Exclusive para substitution | 91% yield |
Fluorine's -I effect directs electrophiles to the para position despite steric constraints
Stability and Degradation Pathways
Thermogravimetric analysis (TGA) data shows:
Condition | Stability Profile |
---|---|
Thermal | Stable to 220°C (1% mass loss) |
Oxidative | 50% decomposition after 24 hr (H2O2, 50°C) |
Photolytic | <5% degradation under UV-A (320-400 nm) |
Primary degradation products include:
-
Naphthalene-2-carboxylic acid (via amide hydrolysis)
Catalytic and Biological Interactions
The compound participates in enzyme-mediated transformations:
Table 2: Cytochrome P450 Interactions
CYP Isoform | Reaction Type | Metabolite | IC50 (μM) |
---|---|---|---|
3A4 | N-Dealkylation | Primary amine | 12.8 |
2D6 | Hydroxylation | 4'-OH derivative | 24.3 |
1A2 | No significant metabolism | - | >100 |
These metabolic pathways influence its pharmacokinetic profile and drug-drug interaction potential
Research Advancements
Recent studies demonstrate three novel reaction types:
-
Gold-Catalyzed Cyclization
AuCl3 (5 mol%) induces intramolecular C-H activation:
Spiro compoundAuCl3Tetracyclic indole derivative -
Photoredox Coupling
Visible light-mediated C-N bond formation with aryl halides:Aryl Halide Yield kobs (min⁻¹) 4-Bromotoluene 67% 0.12 2-Iodonaphthalene 81% 0.09 -
Enzymatic Resolution
Lipase B catalyzes kinetic resolution of racemic mixtures:
This comprehensive analysis establishes N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide as a versatile scaffold for synthetic modification, with reactivity patterns that enable diverse pharmaceutical applications. Contemporary research focuses on exploiting its unique electronic profile for developing targeted kinase inhibitors and allosteric enzyme modulators .
Scientific Research Applications
Antiviral Drug Development
Recent studies have highlighted the potential of naphthalene-based compounds, including N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide, as inhibitors of viral enzymes. Specifically, research has focused on their ability to inhibit the Papain-like protease (PLpro) of SARS-CoV-2.
Key Findings:
- Molecular Docking Studies : These studies have demonstrated that naphthalene derivatives can effectively bind to the active site of PLpro, which is crucial for viral replication. The binding affinities observed suggest that these compounds could serve as competitive inhibitors with potential therapeutic benefits against COVID-19 and other coronaviruses .
- Fluoro Substituent Impact : The introduction of a fluorine atom in the phenyl ring significantly alters the biological activity of the compound, enhancing its efficacy as an antiviral agent .
Cancer Treatment
Naphthalene derivatives have also been explored for their role in reversing multidrug resistance (MDR) in cancer therapy. The unique structure of this compound positions it as a candidate for further investigation in this area.
Research Insights:
- MDR Reversal Agents : Studies have indicated that naphthalene-based compounds can enhance the sensitivity of cancer cells to standard chemotherapy drugs by inhibiting efflux pumps associated with MDR .
- Synthesis and Evaluation : A series of related compounds were synthesized and tested for their ability to reverse resistance in P388/ADR cell lines. Some derivatives exhibited improved activity compared to established MDR reversal agents such as Verapamil .
Biological Research Applications
The compound's structural characteristics lend themselves to various biological research applications beyond direct therapeutic uses.
Potential Research Areas:
- Mechanistic Studies : The unique triazaspiro structure allows for investigations into its mechanism of action at the molecular level, particularly how it interacts with biological macromolecules.
- Pharmacological Profiling : Comprehensive pharmacological profiling could reveal additional biological activities and therapeutic potentials, expanding its application scope beyond antiviral and anticancer properties.
Summary Table of Applications
Mechanism of Action
VU0364739 exerts its effects by selectively inhibiting the activity of PLD2. This enzyme is involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a key signaling molecule in various cellular processes. By inhibiting PLD2, VU0364739 disrupts the production of phosphatidic acid, thereby affecting downstream signaling pathways involved in cell proliferation, survival, and migration .
The selectivity of VU0364739 towards PLD2 over PLD1 is attributed to its unique chemical structure, which allows it to specifically target the active site of PLD2. This selectivity is crucial for studying the specific roles of PLD2 without interfering with the functions of PLD1 .
Comparison with Similar Compounds
Similar Compounds:
- VU0155069
- VU0285655
- VU0359595
Uniqueness: VU0364739 stands out among similar compounds due to its high selectivity towards PLD2. While other compounds may also inhibit PLD2, VU0364739’s selectivity ensures minimal off-target effects, making it a more precise tool for studying the specific roles of PLD2 in cellular processes. This selectivity is particularly important in research applications where distinguishing between the effects of PLD2 and PLD1 is crucial .
Biological Activity
N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a naphthalene core and a triazaspiro decan moiety. Its molecular formula is C25H27N5O with a molecular weight of 429.51 g/mol. The presence of the fluorophenyl group is believed to enhance its biological properties.
Antimicrobial Activity
Research indicates that derivatives of naphthalene-2-carboxamides exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity Comparison
Compound | MIC (µM) | Target Organism |
---|---|---|
N-{2-[1-(3-fluorophenyl)-4-oxo...} | 12 | MRSA |
3-Hydroxy-N-(methoxyphenyl)naphthalene | 12 | MRSA |
Ethambutol | 4.89 | M. tuberculosis |
The minimum inhibitory concentration (MIC) values indicate that the tested compounds exhibit comparable or superior activity to established antibiotics like ampicillin and rifampicin .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In particular, it acts as a phospholipase D2 (PLD2) inhibitor, which is implicated in various cancer progression pathways. Inhibition of PLD2 has been associated with the promotion of autophagy in colorectal cancer cells, suggesting a potential therapeutic avenue for cancer treatment .
Table 2: Anticancer Activity Data
Compound | IC50 (µM) | Cancer Type |
---|---|---|
N-{2-[1-(3-fluorophenyl)-4-oxo...} | 10 | Colorectal Cancer |
PLD2 Inhibitor | <50 | Various Cancer Types |
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The inhibition of phospholipase D2 disrupts lipid signaling pathways crucial for cancer cell survival and proliferation.
- Interference with Mycobacterial Metabolism : Similar compounds have been shown to affect mycobacterial energy metabolism, potentially through interactions with proton pumps or amino acid biosynthesis pathways .
Case Studies
Several studies have highlighted the efficacy of naphthalene derivatives in clinical settings:
- Study on Tuberculosis : A series of naphthalene derivatives were tested against drug-resistant strains of Mycobacterium tuberculosis, revealing potent activity that could be promising for future drug development .
- Colorectal Cancer Research : In vitro studies demonstrated that the compound promotes autophagy in colorectal cancer cells, suggesting its role as a potential therapeutic agent .
Properties
Molecular Formula |
C26H27FN4O2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H27FN4O2/c27-22-6-3-7-23(17-22)31-18-29-25(33)26(31)10-13-30(14-11-26)15-12-28-24(32)21-9-8-19-4-1-2-5-20(19)16-21/h1-9,16-17H,10-15,18H2,(H,28,32)(H,29,33) |
InChI Key |
MSTXJJGAXXJCBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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